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Compound of Interest

Compound Name:
2-(Azepan-1-yl)-N-

methylethanamine

CAS No.: 118808-13-2

Cat. No.: B3218262

Get Quote

Executive Summary
The azepane (hexamethyleneimine) scaffold is a seven-membered nitrogen heterocycle

frequently utilized in medicinal chemistry to modulate solubility, basicity, and target selectivity. It

serves as a core pharmacophore in FDA-approved therapeutics such as Azelastine

(antihistamine) and Setastine.

However, the analysis of azepane derivatives presents unique challenges:

Conformational Flexibility: The ring exists in a dynamic equilibrium between twist-chair and

twist-boat conformers, complicating NMR interpretation at room temperature.

High Basicity: The secondary amine (pKa ~11.0) readily protonates, making Electrospray

Ionization (ESI) the preferred MS method but requiring careful pH control during

chromatography.

Fragmentation Complexity: Under collision-induced dissociation (CID), azepanes undergo

distinct ring-opening mechanisms that differ from their six-membered piperidine analogs.
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This guide provides a self-validating analytical workflow to confirm the molecular weight (MW)

and elemental formula of novel azepane chemical entities (NCEs).

Physicochemical Context & Analytical Implications
Before instrumental analysis, one must understand the behavior of the molecule in solution.

Property Azepane Characteristic Analytical Implication

Ring Strain
Moderate (approx. 6.3

kcal/mol)

Chemically stable, but ring-

opening is a primary MS

fragmentation pathway.

Basicity
High (pKa

11)

ESI+ Sensitivity: Excellent.

Chromatography: Requires

high pH buffers (e.g.,

ammonium bicarbonate) or

ion-pairing agents to prevent

peak tailing.

Lipophilicity
LogP

1.6 (Parent)

Generally soluble in MeOH,

ACN, and DCM. Suitable for

Reverse Phase (C18) LC-MS.

The Self-Validating Analytical Workflow
To ensure scientific integrity, the analysis must follow a closed-loop validation system. Data

from Mass Spectrometry (MS) must corroborate Nuclear Magnetic Resonance (NMR) and

Elemental Analysis (EA).

Diagram 1: Analytical Logic Flow
Caption: A closed-loop workflow ensuring that molecular formula confirmation is cross-validated

by three independent physical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3218262?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triangulation Analysis

Crude Azepane Derivative

Purification
(Flash Chrom / Prep HPLC)

High-Res MS (ESI-TOF)
Target: Exact Mass < 5ppm

1H / 13C NMR
Target: C/H Count & Symmetry

Elemental Analysis (CHN)
Target: Purity > 95%

Data Convergence?

Formula Match Structure Match Composition Match

Validated Chemical Entity

Yes

Re-Purify / Re-Synthesize

No (Discrepancy > 0.4%)

Click to download full resolution via product page

Mass Spectrometry Analysis: Protocols &
Mechanisms[2]
Mass spectrometry is the primary tool for MW confirmation. For azepanes, LC-ESI-QTOF

(Quadrupole Time-of-Flight) is the gold standard due to its high mass accuracy.
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Experimental Protocol (LC-HRMS)
This protocol is optimized for basic amines to maximize ionization efficiency while minimizing

in-source fragmentation.

Sample Preparation: Dissolve 0.1 mg of the derivative in 1 mL of Methanol (LC-MS grade).

Dilute 1:100 with 0.1% Formic Acid in water.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Capillary Voltage: 3.5 kV

Cone Voltage: 20 V (Keep low to preserve the molecular ion

).

Source Temp: 120°C.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins.

Calibration: Use a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass

correction.

Fragmentation Mechanism (The "Fingerprint")
Azepane derivatives exhibit a characteristic fragmentation pattern driven by

-cleavage adjacent to the nitrogen atom. This is a critical diagnostic tool for confirming the
integrity of the 7-membered ring.

Key Fragment: The Iminium Ion For an N-substituted azepane, the primary fragmentation

pathway involves:
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Ionization at the Nitrogen.

Homolytic cleavage of the C2-C3 bond (or C7-C6).

Formation of a stable iminium ion species.

For Azelastine (a classic azepane drug), the diagnostic cleavage occurs at the bond connecting

the azepane ring to the phthalazinone core, yielding the N-methylazepane fragment (m/z 112).

Diagram 2: Azepane Fragmentation Pathway
Caption: Mechanistic pathway of Collision-Induced Dissociation (CID) for an N-methyl azepane

derivative, highlighting the diagnostic alpha-cleavage.
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Validation & Formula Confirmation
Scientific integrity requires that the mass spectral data be validated against theoretical

calculations and bulk purity data.

High-Resolution Mass Spectrometry (HRMS) Criteria
To claim a specific molecular formula, the experimental mass must deviate less than 5 ppm

from the calculated exact mass.

Formula:

Example Calculation (Azelastine):

Formula:
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Calculated

: 382.1686 Da

Experimental

: 382.1692 Da

Error:

ppm (Pass)

Elemental Analysis (CHN)
While HRMS confirms the formula of the molecule, Elemental Analysis confirms the purity of

the bulk sample. This is critical for drug development to ensure no inorganic salts or solvent

solvates are present.

Standard: The experimental percentages of Carbon, Hydrogen, and Nitrogen must be within

of the theoretical values.

Isotopic Pattern Analysis
Azepane derivatives often contain halogens (Cl, F) in medicinal chemistry (e.g., the

chlorophenyl group in Azelastine).

Chlorine Rule: A compound with one Cl atom will show an

and

peak with a 3:1 intensity ratio.

Validation: If the HRMS shows the correct exact mass but the wrong isotopic ratio, the

formula is incorrect (likely an interference).

Case Study: Azelastine Analysis
Azelastine serves as the benchmark for azepane analysis.
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Compound: Azelastine Hydrochloride[2][3][4][5]

Role: H1-receptor antagonist.[2]

Analytical Profile:

MW: 381.90 g/mol (Free base).

MS Base Peak: m/z 382.2

.[5][6]

Major Fragment (MS2): m/z 112.2 (N-methylazepanium ion).

Secondary Fragment: m/z 263 (Phthalazinone core after loss of azepane).

Interpretation: The presence of the m/z 112 peak is the "fingerprint" confirming the integrity of

the N-methyl azepane ring. If this peak is absent or shifted (e.g., to m/z 98), it indicates a ring

contraction (to piperidine) or loss of the methyl group during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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